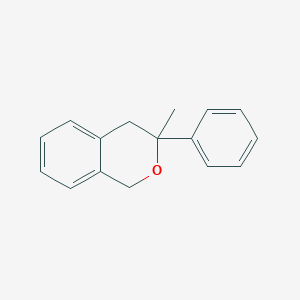
3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran
描述
3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran, also known as DMBP, is a flavonoid compound that is widely used in scientific research due to its various biological activities. DMBP has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the development of new drugs and therapies.
作用机制
The mechanism of action of 3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran is complex and not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways in the body. For example, this compound has been shown to inhibit the activity of NF-kappaB, a transcription factor that regulates inflammation and cell survival. This compound has also been found to activate the Nrf2 pathway, which regulates antioxidant and detoxification responses in the body.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. It has been found to reduce oxidative stress and inflammation, which are implicated in many chronic diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. This compound has also been shown to improve vascular function, reduce blood pressure, and improve insulin sensitivity.
实验室实验的优点和局限性
One advantage of using 3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran in lab experiments is its wide range of biological activities. This compound has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties, making it a versatile tool for studying various disease processes. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are many potential future directions for research on 3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran. One area of interest is its potential as a therapeutic agent for cancer. This compound has been shown to have anti-cancer effects in vitro and in vivo, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential as a neuroprotective agent. This compound has been shown to reduce oxidative stress and inflammation in the brain, and further studies are needed to determine its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Finally, more research is needed to determine the optimal dosage and administration of this compound for various disease conditions.
科学研究应用
3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer effects by inducing apoptosis and inhibiting tumor growth. This compound has also been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to have cardioprotective effects by reducing oxidative stress and improving vascular function.
属性
IUPAC Name |
3-methyl-3-phenyl-1,4-dihydroisochromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-16(15-9-3-2-4-10-15)11-13-7-5-6-8-14(13)12-17-16/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATHWOCAJARLQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2CO1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569828 | |
| Record name | 3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
164731-59-3 | |
| Record name | 3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



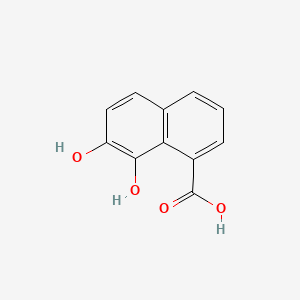

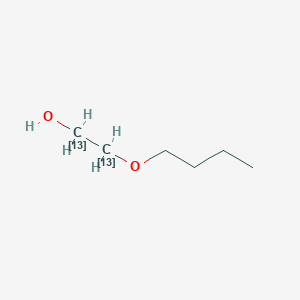
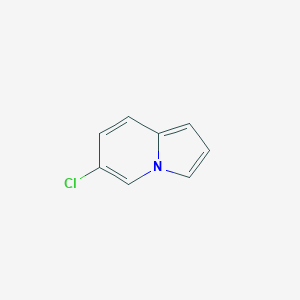
![(4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine](/img/structure/B3367140.png)
![5H-Thioxantheno[2,1,9-def][1,2,4]triazolo[5,1-a]isoquinolin-5-one](/img/structure/B3367149.png)
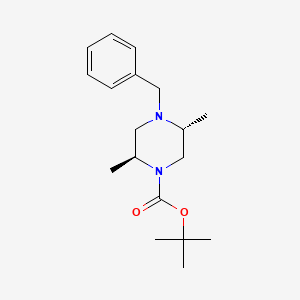
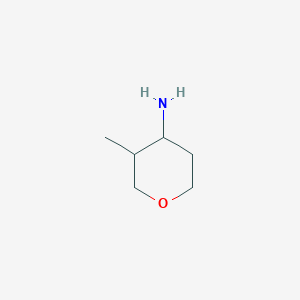

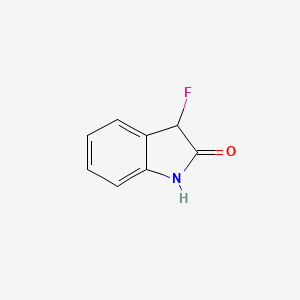
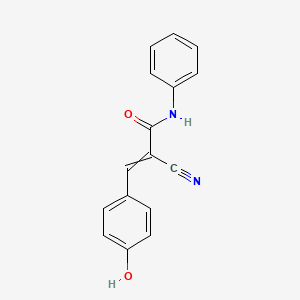
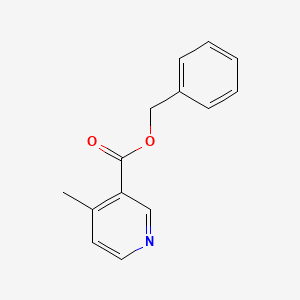
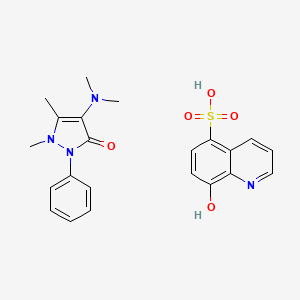
![Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate](/img/structure/B3367242.png)